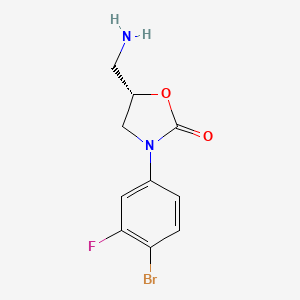
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one
Descripción general
Descripción
(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been used in a variety of experiments due to its unique properties. It is a chiral compound and has a high affinity for proteins, making it a useful tool for studying protein-ligand interactions. Additionally, it has been used in studies of enzyme inhibition, drug development, and biophysical studies.
Aplicaciones Científicas De Investigación
(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, drug development, and biophysical studies. For example, it has been used in studies of the inhibition of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been used in studies on the binding of drugs to proteins, as well as in studies on the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is not fully understood. However, it is believed that the compound binds to proteins through a hydrogen bonding interaction. This interaction is thought to be the primary mode of action for the compound. Additionally, the compound is believed to interact with proteins through hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one have not been extensively studied. However, the compound has been found to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, the compound has been found to bind to proteins, which could potentially affect the structure and function of the proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one has several advantages and limitations for use in lab experiments. One advantage is that the compound is water-soluble, making it easy to work with in aqueous solutions. Additionally, the compound is a chiral compound, which makes it useful for studying protein-ligand interactions. However, the compound is also sensitive to light and heat, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one. One potential direction is the use of the compound in drug development, as it could be used to study the binding of drugs to proteins. Additionally, the compound could be used in studies of enzyme inhibition, as it has been found to inhibit the enzyme cyclooxygenase-2. Additionally, the compound could be used in studies of the structure and function of proteins, as it has been found to bind to proteins. Finally, the compound could be used in studies of the effects of chirality on protein-ligand interactions, as it is a chiral compound.
Propiedades
IUPAC Name |
(5S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKSCUXTJDCNS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



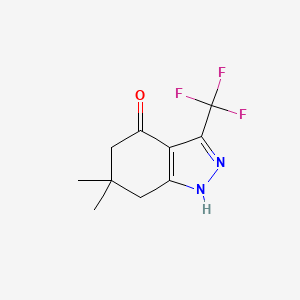
![{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1387557.png)
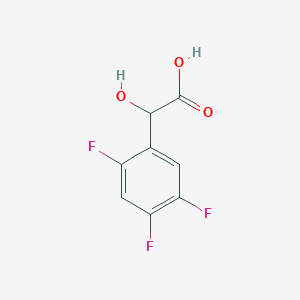
![[(4-Methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate](/img/structure/B1387560.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)
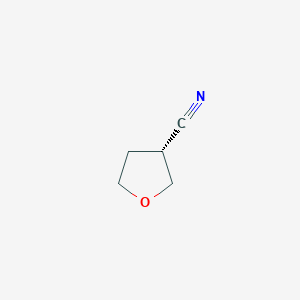



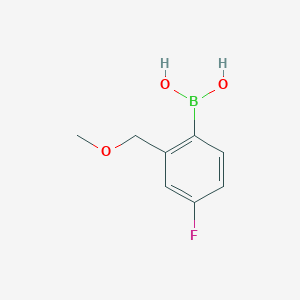
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)
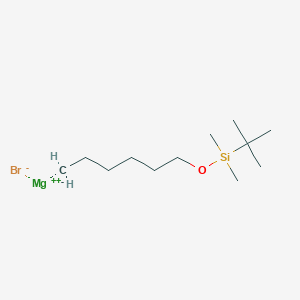

![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)